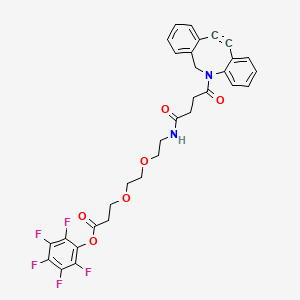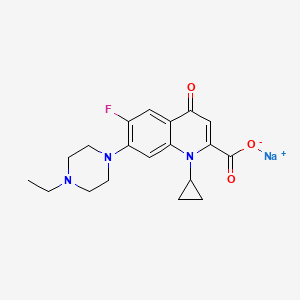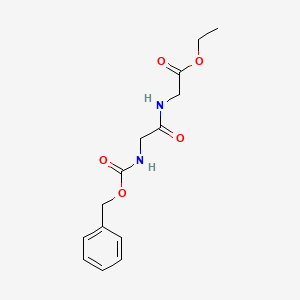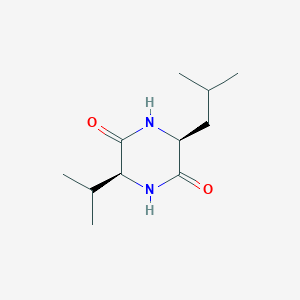
Cyclo(L-leucyl-L-valyl)
概要
説明
Cyclo(L-leucyl-L-valyl) is a cyclic dipeptide composed of the amino acids leucine and valine. It is known for its antifungal properties and has been studied for its ability to inhibit the production of aflatoxins by Aspergillus parasiticus . This compound is a secondary metabolite produced by certain microorganisms, including Streptomyces quinquefasciatus .
準備方法
Cyclo(L-leucyl-L-valyl) can be synthesized through various methods. One common approach involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the solid support and cyclized to form the cyclic dipeptide.
Industrial production methods for Cyclo(L-leucyl-L-valyl) often involve fermentation processes using microorganisms like Streptomyces quinquefasciatus. These microorganisms are cultured under specific conditions to produce the desired compound, which is then extracted and purified .
化学反応の分析
Cyclo(L-leucyl-L-valyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of Cyclo(L-leucyl-L-valyl) with hydrogen peroxide can lead to the formation of oxidized derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.
科学的研究の応用
Cyclo(L-leucyl-L-valyl) has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and cyclization reactions. In biology, it has been investigated for its antifungal properties and its ability to inhibit the production of aflatoxins by Aspergillus parasiticus .
Its ability to inhibit aflatoxin production makes it a promising candidate for preventing fungal contamination in food and agricultural products . Additionally, it has been studied for its potential use in developing new antibiotics and antifungal drugs .
In industry, Cyclo(L-leucyl-L-valyl) is used in the production of various bioproducts. Its antifungal properties make it valuable for preserving food and agricultural products, as well as for developing new biocontrol agents to combat fungal pathogens .
作用機序
The mechanism of action of Cyclo(L-leucyl-L-valyl) involves its ability to inhibit the transcription of aflatoxin-related genes in Aspergillus parasiticus. Specifically, it inhibits the transcription of genes such as aflR, hexB, pksL1, and dmtA, which are involved in the biosynthesis of aflatoxins . By inhibiting these genes, Cyclo(L-leucyl-L-valyl) effectively reduces the production of aflatoxins, thereby preventing fungal contamination.
類似化合物との比較
Cyclo(L-leucyl-L-valyl) is similar to other cyclic dipeptides, such as Cyclo(L-leucyl-L-prolyl) and Cyclo(L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl).
Cyclo(L-leucyl-L-valyl) is unique in its specific ability to inhibit aflatoxin production by Aspergillus parasiticus. This makes it particularly valuable for applications in food safety and agricultural biocontrol .
Similar Compounds
- Cyclo(L-leucyl-L-prolyl)
- Cyclo(L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl)
- Cyclo(L-leucyl-L-phenylalanyl)
- Cyclo(L-leucyl-L-tyrosyl)
特性
IUPAC Name |
(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUGDHEEGKEGS-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649367 | |
| Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-24-0 | |
| Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


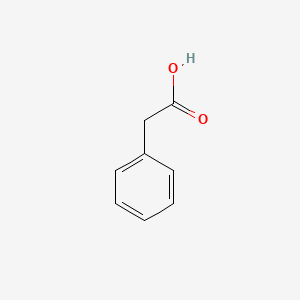

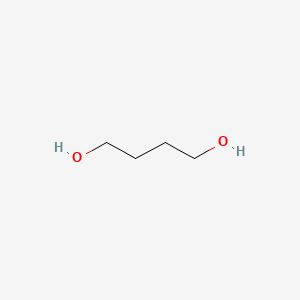


![Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-](/img/structure/B3395787.png)

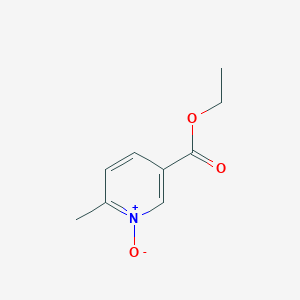
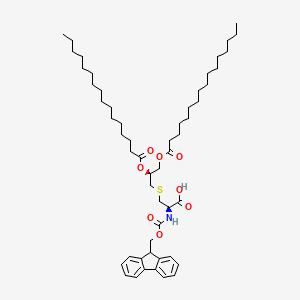
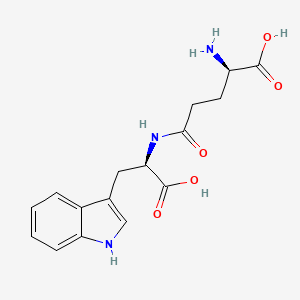
![4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-](/img/structure/B3395830.png)
